3-甲酰基-1H-吲唑-6-甲酸甲酯

描述

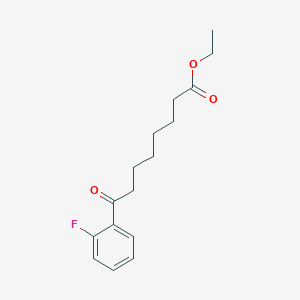

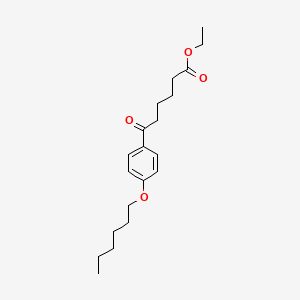

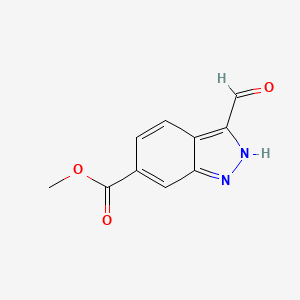

“Methyl 3-formyl-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It is used in organic synthesis . The compound appears as a solid and is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-formyl-1H-indazole-6-carboxylate” were not found, there are several synthetic approaches to indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . More detailed synthesis routes can be found in the literature.Molecular Structure Analysis

The InChI code for “Methyl 3-formyl-1H-indazole-6-carboxylate” is 1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

“Methyl 3-formyl-1H-indazole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 204.19 . The compound is soluble in water .科学研究应用

焓和结构研究

包括 1H-吲唑-6-甲酸甲酯在内的各种吲唑衍生物的形成焓已通过实验确定,为其热力学性质提供了宝贵的见解。这项研究有助于了解羰基和醋酸根基团对这些化合物在能量和结构上的影响 (Orozco-Guareño 等人,2019 年)。此外,已使用 X 射线晶体学和磁共振光谱分析了氟化 NH-吲唑的结构,包括类似于 3-甲酰基-1H-吲唑-6-甲酸甲酯的衍生物,从而深入了解了卤素取代对超分子结构的影响 (Teichert 等人,2007 年)。

合成方法

吲唑衍生物的合成方法突出了 3-甲酰基-1H-吲唑-6-甲酸甲酯在化学合成中的多功能性。例如,使用 DMSO 作为甲酰化剂,高锰酸钾介导的 2H-吲唑 C-3 官能团化学分流,证明了以中等至极好的产率创建各种吲唑基化合物的潜力 (Bhattacharjee 等人,2021 年)。此外,由吲唑-3-羧酸甲酯合成新型噁唑衍生物突出了该化合物在构建复杂杂环系统中的用途 (Reddy 等人,2013 年)。

生物活性

虽然重点不包括药物使用和副作用,但值得注意的是,与 3-甲酰基-1H-吲唑-6-甲酸甲酯密切相关的吲唑衍生物已因其生物活性而被探索。研究表明,与 C 保护氨基酸偶联的 1H-苯并[f]吲唑-4,9-二酮衍生物具有显着的抗增殖活性,表明在癌症研究中具有潜在应用 (Molinari 等人,2015 年)。

作用机制

Biochemical Pathways

Indazole derivatives have been noted for their potential in the treatment of various disorders, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

These properties would provide insight into the compound’s bioavailability, or how much of the compound is able to enter circulation and exert an effect on the body .

Result of Action

Indazole derivatives have been noted for their potential biological activity, suggesting that they may have significant effects at the molecular and cellular level .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action .

安全和危害

“Methyl 3-formyl-1H-indazole-6-carboxylate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

生化分析

Biochemical Properties

Methyl 3-formyl-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing cellular oxidative stress levels .

Cellular Effects

The effects of Methyl 3-formyl-1H-indazole-6-carboxylate on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the expression of genes related to the p53 signaling pathway, which is critical for cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, Methyl 3-formyl-1H-indazole-6-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their structure and function. This binding can lead to the inhibition or activation of certain enzymes, thereby affecting gene expression. For instance, it has been found to inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . This inhibition can result in changes in gene expression patterns, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-formyl-1H-indazole-6-carboxylate change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation rates .

Dosage Effects in Animal Models

The effects of Methyl 3-formyl-1H-indazole-6-carboxylate vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even promote certain beneficial cellular responses, such as enhanced antioxidant activity . At high doses, it can induce toxic effects, including oxidative stress and apoptosis, particularly in liver and kidney tissues . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

Methyl 3-formyl-1H-indazole-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have biological activity. Additionally, the compound can influence metabolic flux, altering the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

Within cells and tissues, Methyl 3-formyl-1H-indazole-6-carboxylate is transported and distributed through specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of Methyl 3-formyl-1H-indazole-6-carboxylate is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its transport and localization. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

methyl 3-formyl-2H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-12-9(7)5-13/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIODGFZSWUWOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646286 | |

| Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-86-5 | |

| Record name | Methyl 3-formyl-1H-indazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-formyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。